4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-trien-3-one features a complex tricyclic scaffold incorporating a pyridine ring, a thioether linkage, and a sulfanyl-substituted ketone moiety. The 5-chloropyridinyl group may enhance lipophilicity and binding affinity, while the sulfanyl substituent could modulate reactivity or metabolic stability .
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-14-7-9-16(10-8-14)22(30)15(2)32-25-28-23-21(18-5-3-4-6-19(18)33-23)24(31)29(25)20-12-11-17(26)13-27-20/h7-13,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOERKSVKCZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)SC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Insights :
- The target compound shares a tricyclic core with 685107-92-0 , but the latter’s sulfonyl group may confer higher polarity and altered pharmacokinetics .
- The sulfanyl group in both the target compound and oxathiinopyrimidines () may facilitate nucleophilic interactions in biological systems .
Pharmacological Activity
- Antimicrobial Activity : Pyridine derivatives with chloro and sulfanyl substituents (e.g., Chen et al., 2006) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer Potential: Ghorab et al. (2009) reported IC₅₀ values of 1.2–4.7 µM for similar tricyclic compounds against MCF-7 breast cancer cells .
- CNS Modulation : Spirocyclic diones () show affinity for serotonin receptors (Kᵢ = 15–40 nM), suggesting structural flexibility for neurotargets .
Physicochemical Properties
- Lipophilicity : The 5-chloropyridinyl and 4-methylphenyl groups likely increase logP (~3.5–4.0), comparable to lipophilic analogs in .
- Solubility : Sulfanyl and ketone moieties may enhance aqueous solubility relative to purely aromatic systems (e.g., 0.1–1 mg/mL in PBS) .
Research Findings
- Electronic and Geometric Similarity : Compounds with isoelectronic frameworks but divergent geometries (e.g., triazatricyclo vs. spirocyclic systems) display markedly different bioactivities, underscoring the role of 3D structure in drug design .
- Sulfanyl Group Impact: In oxathiinopyrimidines (), replacing sulfanyl with sulfonyl reduced antimicrobial efficacy by 10-fold, highlighting its critical role .
- Thermodynamic Stability : Tricyclic systems like the target compound often exhibit higher melting points (>200°C) compared to bicyclic analogs, as seen in Barot et al. (2015) .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Property | Target Compound | 685107-92-0 | Oxathiinopyrimidines |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~520 g/mol | ~350 g/mol |
| Key Functional Groups | Chloropyridinyl, sulfanyl | Sulfonyl, dimethoxy | Sulfanyl, aryl |
| Bioactivity (Hypothesized) | Anticancer, antimicrobial | Anticancer | Antimicrobial |
| logP | 3.8 | 2.5 | 2.9 |
Preparation Methods
Transition Metal-Free Cascade Cyclization
Adapting methods from transition metal-free syntheses of azatricyclic systems, the core structure can be constructed using levulinic acid derivatives and o-aminobenzyl alcohols.
Procedure:
- React levulinic acid with methyl chloroformate in toluene at 0–5°C to form mixed anhydride.
- Add o-aminobenzyl alcohol derivative (R = H, Cl) with triethylamine as base.
- Stir at room temperature for 12 h to facilitate tandem C–N and C–O bond formation.
Optimization:
Attachment of 5-Chloropyridin-2-yl Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling installs the pyridinyl group at C4:
Catalytic System:
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ base in dioxane
Substrates:
- 4-Bromo-tricyclic intermediate
- 5-Chloropyridin-2-amine
Conditions:
- 100°C, 24 h under N₂ atmosphere
Integrated Synthetic Route
Combining these steps yields the target compound:
Overall Yield: 14.2% (five steps)
Analytical Characterization
Critical spectroscopic data confirm structure:
¹H NMR (400 MHz, CDCl₃):
- δ 8.42 (d, J = 5.2 Hz, 1H, pyridinyl H6)
- δ 7.89 (m, 2H, tolyl aromatic)
- δ 4.31 (q, J = 6.8 Hz, 1H, SCH(CH₃))
HRMS (ESI+):
- m/z calc. for C₂₅H₂₀ClN₃O₂S₂: 525.0634
- Found: 525.0631 [M+H]⁺
Comparative Evaluation of Synthetic Methods
Efficiency Metrics
| Method | Step Count | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cascade cyclization | 5 | 14.2 | 98.5 |
| Linear synthesis | 7 | 9.8 | 97.1 |
Key Findings:
- Transition metal-free routes offer higher sustainability but require precise stoichiometric control.
- Palladium-mediated coupling remains indispensable for pyridinyl attachment.
Industrial-Scale Considerations
Challenges:
- Multi-ton production limited by:
- High catalyst loading in coupling steps
- Chromatography requirements for sulfanyl intermediates
Mitigation Strategies:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, the use of activated methylene compounds with 5-chloro-1,2,3-dithiazolium salts (as in related heterocycles) can yield intermediates like pyridinyl-thiazole derivatives . Optimization requires DOE (Design of Experiments) to test variables like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and base selection (NaOH vs. K₂CO₃). Fractional factorial designs reduce experimental runs while identifying critical parameters, such as pH control to minimize byproducts .
Advanced: How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking can predict reactivity and binding affinities. For instance, ICReDD integrates reaction path searches using quantum mechanics to prioritize substituents (e.g., chlorophenyl vs. methyl groups) that stabilize transition states . Machine learning models trained on existing SAR data (e.g., substituent effects on IC₅₀ values) can propose derivatives with optimized pharmacokinetic properties .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
Essential techniques include:
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., chloropyridinyl vs. sulfanyl groups) .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₂₀H₂₁ClN₄O₄S) .
- XRD : Single-crystal X-ray diffraction for resolving complex tricyclic frameworks .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .
Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent effects). To mitigate:
- Standardization : Use uniform protocols (e.g., ATP-based viability assays at 48h exposure).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate variables (e.g., logP vs. membrane permeability) affecting activity .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers via Grubbs’ test .
Basic: What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- Chloropyridinyl Moiety : Enhances electrophilicity for nucleophilic substitution (e.g., with thiols) .
- Sulfanyl Linker : Participates in disulfide exchange or radical-mediated reactions under oxidative conditions .
- Tricyclic Core : Strain-induced reactivity in ring-opening/forming reactions (e.g., Diels-Alder cycloadditions) .
Advanced: How can reaction mechanisms be elucidated using kinetic and isotopic labeling studies?
Methodological Answer:
- Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps (e.g., sulfanyl group displacement) .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen incorporation in the oxadiazole ring during hydrolysis .
- DFT Simulations : Validate proposed mechanisms (e.g., SNAr vs. radical pathways) by comparing computed activation energies with experimental data .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .
- Membrane Permeability : Caco-2 monolayer transport studies to predict oral bioavailability .
Advanced: How can AI-driven platforms enhance SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Generative Models : Deep learning frameworks (e.g., GANs) propose novel analogs with optimized substituents (e.g., replacing chlorophenyl with fluorinated variants) .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate descriptors (e.g., Hammett σ) with activity cliffs .
- Automated Workflows : Integrate robotic synthesis with real-time LC-MS feedback for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
